molecular formula C7H5Br2NO3 B13432879 2,5-Dibromo-4-nitroanisole

2,5-Dibromo-4-nitroanisole

Cat. No.: B13432879
M. Wt: 310.93 g/mol
InChI Key: RZFFKWMLIIIPCA-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-nitroanisole is a halogenated aromatic compound featuring a methoxy group (-OCH₃), a nitro group (-NO₂) at the para position, and bromine atoms at the 2 and 5 positions of the benzene ring.

Properties

Molecular Formula

C7H5Br2NO3

Molecular Weight

310.93 g/mol

IUPAC Name

1,4-dibromo-2-methoxy-5-nitrobenzene

InChI

InChI=1S/C7H5Br2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3

InChI Key

RZFFKWMLIIIPCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-nitroanisole typically involves a multi-step process. One common method includes the nitration of anisole to introduce the nitro group, followed by bromination to add the bromine atoms. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

In industrial settings, the production of 2,5-Dibromo-4-nitroanisole may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as 2,5-diamino-4-nitroanisole.

    Reduction: 2,5-Dibromo-4-aminoanisole.

    Oxidation: 2,5-Dibromo-4-nitrobenzoic acid.

Scientific Research Applications

2,5-Dibromo-4-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Hazards
2-Nitroanisole C₇H₇NO₃ 153.13 2-NO₂, 4-OCH₃ 277 Flammable
4-Nitroanisole C₇H₇NO₃ 153.13 4-NO₂, 4-OCH₃ 260 Moderate risk
2,6-Diiodo-3,5-dimethyl-4-nitroanisole C₉H₉I₂NO₃ 433.00 2,6-I; 3,5-CH₃; 4-NO₂ Not reported High halogen content
2,5-Dibromo-4-nitroanisole (hypothetical) C₇H₅Br₂NO₃ 310.93 2,5-Br; 4-NO₂; OCH₃ Not reported Likely toxic

Research Findings

  • Purity and Analysis : emphasizes the use of NMR and GLC to confirm isomer ratios and purity (e.g., 99.3% for the iodinated derivative), techniques applicable to brominated analogues .
  • Reaction Kinetics : Nitrodeiodination proceeds efficiently at 60°C in nitromethane, but analogous bromination reactions may require higher temperatures or catalysts due to bromine’s lower reactivity as a leaving group.

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